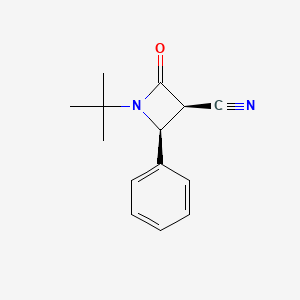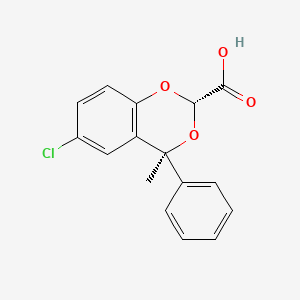
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: is an organic compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused to a dioxane ring. The compound also contains a carboxylic acid functional group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxane Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate diol under acidic conditions to form the benzodioxane ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through a halogenation reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, using reagents such as methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the phenol derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules.
- It serves as a precursor for the synthesis of other benzodioxane derivatives with potential applications in materials science.
Biology:
- The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
- It can be used in the development of probes for biological imaging and diagnostics.
Medicine:
- Potential applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
- It may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry:
- The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
- It may find use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of trans-6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. For example, the presence of the carboxylic acid group may enable the compound to act as an inhibitor of enzymes that require carboxylate recognition for their activity. Additionally, the benzodioxane ring system may facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Chloro-4-methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the trans configuration, which may affect its chemical and biological properties.
4-Methyl-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the chlorine atom, which may influence its reactivity and interactions.
6-Chloro-4-phenyl-1,3-benzodioxan-2-carboxylic acid: Lacks the methyl group, which may alter its chemical behavior and biological activity.
Uniqueness:
- The trans configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
- The presence of both the chlorine atom and the methyl group provides unique electronic and steric effects, making the compound distinct from its analogs.
Propriétés
Numéro CAS |
74271-49-1 |
|---|---|
Formule moléculaire |
C16H13ClO4 |
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
(2S,4S)-6-chloro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClO4/c1-16(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)20-15(21-16)14(18)19/h2-9,15H,1H3,(H,18,19)/t15-,16-/m0/s1 |
Clé InChI |
UMBAPIWARGTVLV-HOTGVXAUSA-N |
SMILES isomérique |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




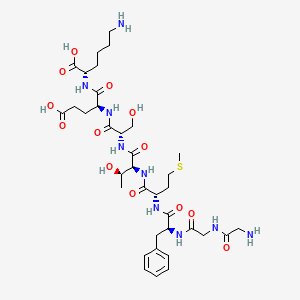
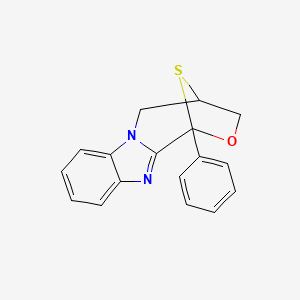
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
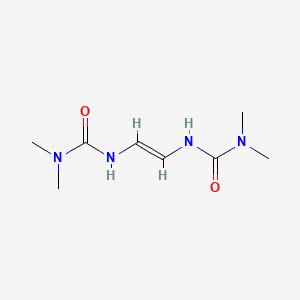
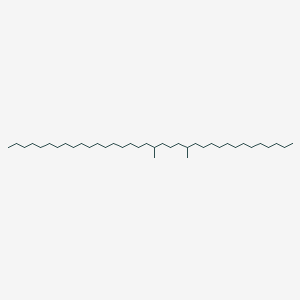
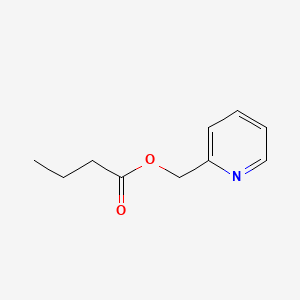
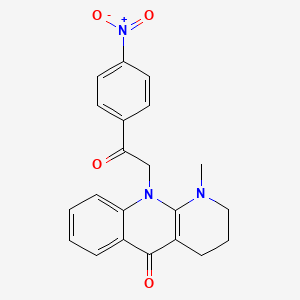

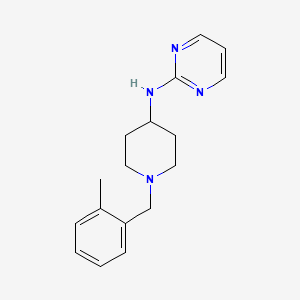
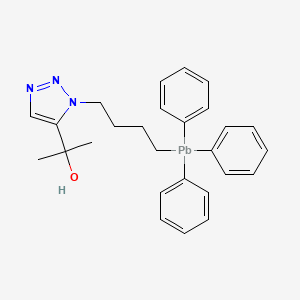
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
